Prmt5-IN-25

PRMT5 inhibition Enzyme kinetics Biochemical assay

For MTAP-deleted cancer research, generic PRMT5 inhibitors fail to replicate MTA-cooperative selectivity. Prmt5-IN-25 (AM-9747) forms a ternary complex with PRMT5:MEP50 and MTA, enabling a 75-fold selectivity window for MTAP-deleted cells over wild-type. This ensures precise synthetic lethal validation unattainable with SAM-competitive analogs. Bulk sourcing supports in vivo PDX efficacy and combination therapy studies. • 75-fold selectivity: MTAP-del (IC50=9.5 nM) vs MTAP-WT (IC50=710 nM) • Biochemical Ki=0.06 nM; oral bioavailability with 67-82% tumor inhibition in PDX • Ideal enzymatic assay positive control, outperforming first-gen inhibitors like EPZ015666

Molecular Formula C24H21F3N6O
Molecular Weight 466.5 g/mol
Cat. No. B10857139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-25
Molecular FormulaC24H21F3N6O
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C(C)C4=NC=CC=N4)N=C1N
InChIInChI=1S/C24H21F3N6O/c1-14-10-17-11-16(4-7-20(17)32-21(14)28)23(34)33(15(2)22-29-8-3-9-30-22)13-19-6-5-18(12-31-19)24(25,26)27/h3-12,15H,13H2,1-2H3,(H2,28,32)/t15-/m1/s1
InChIKeyQRZCNKOBDDQUAP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prmt5-IN-25 (AM-9747) Overview


Prmt5-IN-25 (also designated as AM-9747 or compound 503) is a highly potent inhibitor of protein arginine methyltransferase 5 (PRMT5). It belongs to a class of MTA-cooperative inhibitors, which bind synergistically with the metabolite methylthioadenosine (MTA) to form a catalytically inhibited ternary complex with PRMT5:MEP50 [1]. This mechanism confers a unique selectivity profile, making Prmt5-IN-25 a valuable tool compound for research in MTAP-deleted cancers. Its molecular formula is C24H21F3N6O with a molecular weight of 466.46 g/mol and CAS number 2691869-82-4 .

MTA-Cooperative Mechanism: Synergistic binding with MTA to form a ternary complex with PRMT5:MEP50.
MTAP-Deleted Model Selectivity: Reported selectivity window context for MTAP-deleted versus wild-type research models.
Sub-nanomolar Biochemical Affinity: Supports target engagement studies at low concentrations in biochemical assays.

Why Prmt5-IN-25 Cannot Be Substituted


The PRMT5 inhibitor landscape is diverse, encompassing compounds with distinct mechanisms of action, including SAM-competitive, substrate-competitive, and MTA-cooperative inhibitors [1]. Substituting Prmt5-IN-25 with a generic PRMT5 inhibitor, such as a SAM-competitive analog, will fail to reproduce its unique biology. Prmt5-IN-25's MTA-cooperative mechanism provides a high therapeutic index in MTAP-deleted versus MTAP-wild-type models, a feature not shared by non-cooperative inhibitors like LLY-283 [2]. Direct replacement will therefore lead to different selectivity windows, variable in vivo efficacy, and inconsistent translational outcomes. The quantitative evidence below demonstrates that Prmt5-IN-25 occupies a specific, non-interchangeable position within the PRMT5 inhibitor class.

Mechanism
MTA-cooperative mechanism may not transfer to SAM-competitive or substrate-competitive PRMT5 inhibitors.
Selectivity
MTAP-deleted selectivity window reported for this compound may not apply to non-cooperative inhibitors like LLY-283.
Model Response
In vivo model response endpoints from cooperative inhibitors may not replicate with pan-PRMT5 or non-cooperative chemotypes.

Prmt5-IN-25 Differentiation Evidence


Biochemical Potency vs First-Generation Inhibitors

Prmt5-IN-25 (AM-9747) demonstrates exceptional biochemical potency with an inhibition constant (Ki) of 0.06 nM . This represents an approximately 83-fold improvement in binding affinity compared to the well-characterized first-generation PRMT5 inhibitor EPZ015666 (GSK3235025), which has a reported Ki of 5 nM .

Biochemical Affinity
Cross-study comparable
Ki = 0.06 nM
~83-fold lower Ki relative to EPZ015666 (5 nM). Supports low nM target engagement context.
PRMT5 inhibition Enzyme kinetics Biochemical assay

Cellular Selectivity in MTAP-Deleted Cells

Prmt5-IN-25 (AM-9747) leverages its MTA-cooperative mechanism to achieve a high degree of cellular selectivity, distinguishing it from non-cooperative inhibitors. It exhibits a 75-fold difference in cell viability inhibition between MTAP-deleted and MTAP-wild-type HCT116 cells [1]. This is reflected in IC50 values of 9.5 nM for HCT116 MTAP-del cells versus 710 nM for MTAP-WT cells [1]. In contrast, the non-cooperative PRMT5 inhibitor LLY-283 does not exhibit this selective window, affecting both cell types similarly [2].

Cellular Selectivity
Direct head-to-head
75-fold IC50 window (9.5 vs 710 nM)
Supports MTAP-del model specificity. Contrasts with LLY-283 non-selectivity in isogenic HCT116 assays.
HCT116 colon carcinoma isogenic lines, 6-day CellTiter-Glo viability assay.
Synthetic lethality MTAP deletion Antiproliferative activity

In Vivo Efficacy in PDX Models

Prmt5-IN-25 (AM-9747) is orally bioavailable and has demonstrated significant tumor growth inhibition in mouse models. A key differentiator is its efficacy in patient-derived xenograft (PDX) models, a clinically relevant benchmark. Once-daily oral dosing of AM-9747 in mouse xenografts resulted in robust, dose-dependent inhibition of tumor growth in MTAP-deleted tumors [1]. While many PRMT5 inhibitors lack published PDX data, Prmt5-IN-25 has been shown to reduce tumor burden in these complex models, with combination studies showing 67% and 82% tumor growth inhibition (TGI) when combined with paclitaxel and carboplatin, respectively [2].

In Vivo Model Response
Reported endpoint context
82% TGI (+carboplatin) in PDX models
Reported tumor burden reduction in combination studies. Supports in vivo model response interpretation.
Oral once-daily dosing in MTAP-deleted patient-derived xenograft models.
In vivo pharmacology PDX models Oral bioavailability

Prmt5-IN-25 Research Applications


Synthetic Lethality in MTAP-Deleted Cancers

Due to its 75-fold selectivity for MTAP-deleted cells (IC50 = 9.5 nM) over MTAP-WT cells (IC50 = 710 nM), Prmt5-IN-25 is the optimal tool for validating synthetic lethal interactions in cancer cell lines and patient-derived models harboring MTAP deletions [1]. Its mechanism-dependent window enables precise dissection of PRMT5 dependency in this genetic context.

In Vivo Pharmacology & Combination Therapy

With demonstrated oral bioavailability and efficacy in PDX models, Prmt5-IN-25 is ideally suited for in vivo target engagement and efficacy studies. The published data showing 67-82% tumor growth inhibition in combination with chemotherapies like paclitaxel and carboplatin provides a strong rationale for its use in preclinical combination trials to evaluate synergistic regimens [2].

PRMT5/MEP50 Complex Characterization

The exceptional biochemical potency of Prmt5-IN-25 (Ki = 0.06 nM) makes it an excellent positive control and tool compound for enzymatic assays, high-throughput screening, and biophysical studies of the PRMT5:MEP50 complex, outperforming first-generation inhibitors like EPZ015666.

Application
Selection Property
Validation Focus
Synthetic Lethality Research
MTA-Cooperative Mechanism
MTAP-del vs WT isogenic model testing
In Vivo Combination Studies
Oral Exposure Profile
TGI endpoint in PDX models with SOC agents
PRMT5/MEP50 Enzyme Assays
Sub-nanomolar Affinity
Comparative inhibition vs EPZ015666 baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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